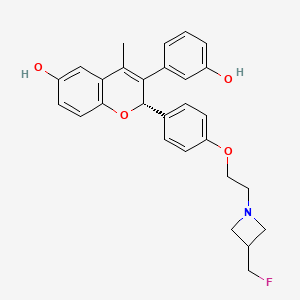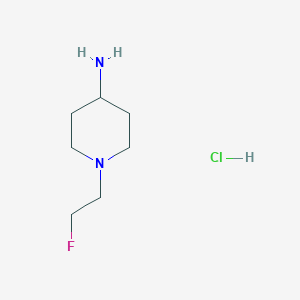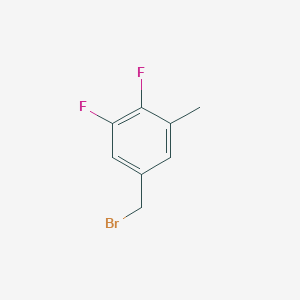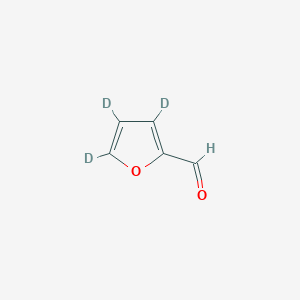![molecular formula C11H12ClF4N B1447129 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803602-12-1](/img/structure/B1447129.png)
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1803602-12-1 . It has a molecular weight of 269.67 . The compound is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.67 . It is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Approaches : Various methods for synthesizing compounds related to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride have been explored. This includes practical syntheses involving hydrogenation and N-alkylation processes (Vaid et al., 2012), as well as the development of fluorinated derivatives through processes like ozonation and catalytic hydrogenation (Kuznecovs et al., 2020).
Chemical Characteristics and Applications : The fluorination of pyrrolidine derivatives is a significant area of interest due to their applications in medicinal drugs and as organocatalysts. The synthesis often involves multistep processes starting from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Medicinal Chemistry and Biological Applications
Molecular Recognition : The modification of proline's structure, through hydroxylation and fluorination, affects its recognition by biological systems. This is relevant for molecules containing pyrrolidine structures similar to this compound. Such modifications can influence molecular interactions, as seen in studies involving fluoro-hydroxyprolines (Testa et al., 2018).
Development of Chemical Sensors : Fluorinated pyrrolidine derivatives have been used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective sensing of Al(3+) ions (Maity & Govindaraju, 2010).
Synthetic Chemistry
Novel Synthetic Strategies : New strategies for the synthesis of fluorinated pyrrolidines include methods like C-F bond cleavage protocols, providing a supplementary approach to pyridine synthesis (Chen et al., 2010).
Synthesis of Fluorinated Heterocycles : Combining gold catalysis with Selectfluor, researchers synthesized fluorinated nitrogen heterocycles from aminoalkynes, demonstrating the versatility in creating fluorinated pyrrolidine derivatives (Simonneau et al., 2011).
Additional Applications
- Pharmacokinetic Studies : Although not directly related to this compound, studies involving similar compounds have been used in human pharmacokinetic research, indicating the potential relevance of such compounds in drug development processes (Harrison et al., 2012).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not mentioned in the sources I found, similar compounds have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications will be discovered in the future .
Wirkmechanismus
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group and the pyrrolidine ring can significantly affect the biological activity of a compound .
Biochemical Pathways
Trifluoromethyl-containing compounds have been found to have a significant impact on various biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules can significantly affect the adme/tox results for drug candidates .
Action Environment
It’s known that the physicochemical properties of a compound can significantly affect its biological activity .
Biochemische Analyse
Biochemical Properties
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to receptor sites on proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have demonstrated that low doses of the compound can modulate enzyme activity without causing significant toxicity. At higher doses, the compound may induce hepatotoxicity and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHTUPRMRJFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)








![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)


![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)